trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene
Overview
Description
Trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61719. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical [2+2] Cycloaddition Reactions
Bpe is extensively studied for its role in solid-state photochemical [2+2] cycloaddition reactions, both in discrete molecular forms and within metal complexes, hydrogen bonded, and coordination polymeric structures (Nagarathinam, Peedikakkal, & Vittal, 2008).
Intermolecular Interactions with Iodine
The intermolecular interactions of bpe isomers with iodine have been studied in the visible spectral region, demonstrating the formation of complexes between iodine and the pyridyl rings in bpe (Berbalk, Eichinger, & Winetzhammer, 1982).
Green Light Emitting Salts
Bpe-based polymorphic salts have been synthesized and analyzed for potential application as green light emitters. Research has shown that counter ions play a crucial role in enabling or disabling photodimerization, which is essential for light emission (Peedikakkal et al., 2021).
Coordination Chemistry with Nickel(II) and Zinc(II)
Bpe has been used to form complexes with nickel(II) and zinc(II), where differences in coordination behavior between cis- and trans-isomers of bpe are evident. This study offers insights into the complexation behavior of bpe with different metals (Bayer & Witte, 1977).
Mass Spectral Analysis
The mass spectral fragmentation patterns of bpe have been elucidated, contributing to the understanding of its chemical structure and behavior under various conditions (Keats & Summers, 1977).
Herbicide Chemistry
Diquaternary salts of bpe have been studied in relation to their herbicidal activity, indicating that these salts are largely inactive as herbicides but have reactive radical cations (Dickeson & Summers, 1969).
SERS Spectroscopy
Bpe shows strong signals in Surface Enhanced Raman Scattering (SERS) and has been used in studies exploring SERS-active substrates on silver foil (Zhuang, Zhao, Chen, & Zuo, 2011).
Supramolecular Frameworks and Coordination Polymers
Bpe has been used to construct various supramolecular architectures and coordination polymers, utilizing its ability to form hydrogen bonds and aromatic stacking interactions (Li, Yu, & Du, 2009).
Properties
IUPAC Name |
2-[(E)-2-pyridin-4-ylethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-10H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETWYDZOYDJBIX-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278862 | |
Record name | 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14802-41-6, 33070-08-5 | |
Record name | 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14802-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-2,4'-Vinylenedipyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000736687 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2,4'-vinylenedipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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